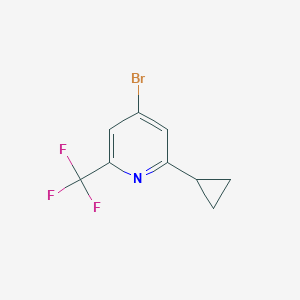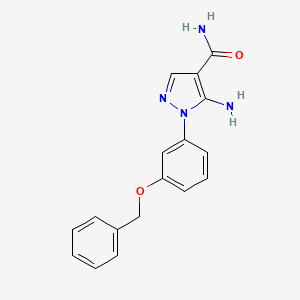![molecular formula C9H8F3NO B12834051 6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrano[2,3-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a trifluoromethyl ketone in the presence of a base, followed by cyclization to form the pyrano ring. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced
Propiedades
Fórmula molecular |
C9H8F3NO |
|---|---|
Peso molecular |
203.16 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)7-4-6-2-1-3-14-8(6)13-5-7/h4-5H,1-3H2 |
Clave InChI |
OLMHVIUPXBLJFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(N=CC(=C2)C(F)(F)F)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


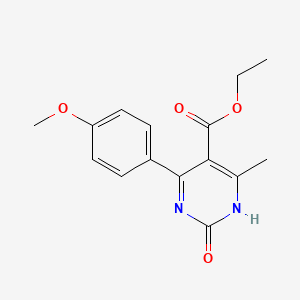

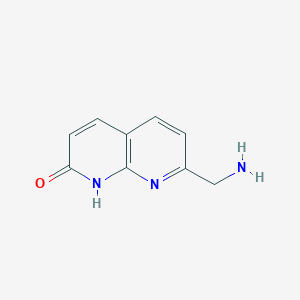
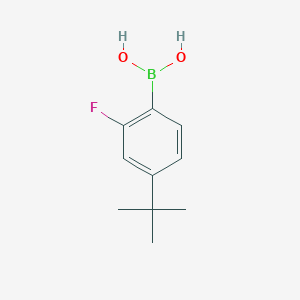

![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
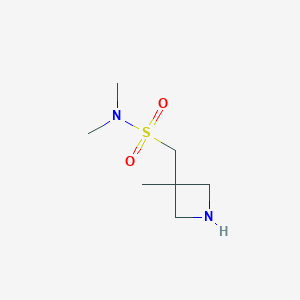
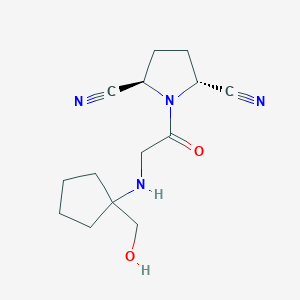
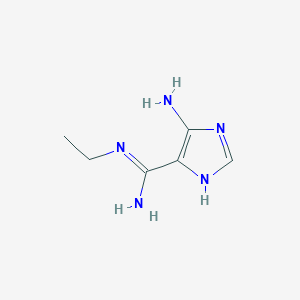
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)
